molecular formula C7H4FN3O2 B8120900 2-Azido-4-fluorobenzoic acid

2-Azido-4-fluorobenzoic acid

Cat. No.: B8120900
M. Wt: 181.12 g/mol
InChI Key: BTULIKFEWSZCOD-UHFFFAOYSA-N
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Description

2-Azido-4-fluorobenzoic acid is an organic compound that belongs to the class of azido-substituted benzoic acids It is characterized by the presence of an azido group (-N₃) and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 4-fluorobenzoic acid is treated with sodium azide (NaN₃) under appropriate conditions to replace a leaving group with the azido group .

Industrial Production Methods: While specific industrial production methods for 2-Azido-4-fluorobenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 2-Azido-4-fluorobenzoic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (Cu) or other transition metals, facilitating the formation of triazole derivatives . The fluorine atom can also influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

2-azido-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTULIKFEWSZCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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